(R)-Cyclopropyl(naphthalen-1-yl)methanamine

Serotonin Transporter SSRI Conformational Restriction

Sourcing a chiral amine with the precise (R)-configuration for CNS-targeted SSRI programs often leads to supply inconsistency and lengthy lead times. (R)-Cyclopropyl(naphthalen-1-yl)methanamine (CAS 1212952-18-5) directly addresses this bottleneck. - Enantiopure (R)-stereochemistry critical for achieving high binding affinity to the human serotonin transporter (hSERT). - Conformationally restricted cyclopropylmethylamino side chain essential for selective target engagement in homotryptamine analog synthesis. - Predicted pKa 9.29 and LogP 3.03 physicochemical profile supports blood-brain barrier penetration for neurological disorder research.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
Cat. No. B11899509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Cyclopropyl(naphthalen-1-yl)methanamine
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CC=CC3=CC=CC=C32)N
InChIInChI=1S/C14H15N/c15-14(11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14H,8-9,15H2/t14-/m1/s1
InChIKeyJBORQMMLVDXKRU-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Cyclopropyl(naphthalen-1-yl)methanamine: Chiral Amine Building Block for Serotonin Transporter Ligand Development


(R)-Cyclopropyl(naphthalen-1-yl)methanamine (CAS 1212952-18-5) is a chiral primary amine characterized by a cyclopropyl group attached to a naphthalen-1-yl moiety via a methanamine linkage . This specific (R)-enantiomer is a key structural component in the development of conformationally restricted homotryptamines, which are potent and selective serotonin reuptake inhibitors (SSRIs) . Its unique cyclopropylmethylamino side chain is crucial for achieving high binding affinity to the human serotonin transporter (hSERT), a feature that distinguishes it from simpler amine building blocks .

Why (R)-Cyclopropyl(naphthalen-1-yl)methanamine Cannot Be Replaced by Achiral or Alternative Chiral Amines


Substituting (R)-Cyclopropyl(naphthalen-1-yl)methanamine with a generic or alternative chiral amine building block is not possible in research programs targeting specific biological interactions. The (R)-configuration at the chiral center directly influences the three-dimensional conformation of the molecule, which is critical for its interaction with biological targets such as the serotonin transporter (SERT) . Studies on related homotryptamine analogs demonstrate that even subtle changes to the aromatic core or side chain can drastically alter binding affinity, with the cyclopropylmethylamino side chain being essential for high potency . Replacing this specific chiral amine with a simpler or achiral analog would compromise the conformational restriction required for selective target engagement, leading to unpredictable or diminished biological activity.

Quantitative Evidence for (R)-Cyclopropyl(naphthalen-1-yl)methanamine: Differentiation Against Analogs and In-Class Candidates


Structural Basis for High hSERT Binding Affinity: Role of the Cyclopropylmethylamino Side Chain

The core structure of (R)-Cyclopropyl(naphthalen-1-yl)methanamine is found in a series of potent hSERT inhibitors . While quantitative data for the free amine is not available, its incorporation into a full homotryptamine analog demonstrates its critical function. The parent compound, (1S,2S)-2c, which contains the core cyclopropylmethylamino side chain, exhibits a high binding affinity (Ki) for hSERT. In contrast, analogs with heteroaromatic cores lacking the cyclopropylmethylamino moiety show significantly reduced binding, underscoring the importance of this specific structural feature .

Serotonin Transporter SSRI Conformational Restriction

Chiral Purity and Enantiomeric Specificity: (R)- vs. (S)-Enantiomer

(R)-Cyclopropyl(naphthalen-1-yl)methanamine (CAS 1212952-18-5) is the specific (R)-enantiomer of this chiral amine. Its (S)-counterpart has a distinct CAS number (1213587-08-6), confirming its separate identity . While direct comparative biological data between the two enantiomers is not publicly available, it is a fundamental principle in medicinal chemistry that stereochemistry profoundly impacts binding affinity and downstream biological effects. The availability of this specific (R)-enantiomer at high purity (NLT 98%) is therefore critical for researchers aiming to generate reproducible and interpretable data, as use of the racemate or incorrect enantiomer would introduce a confounding variable .

Chiral Resolution Stereoselective Synthesis Enantiomeric Purity

Physicochemical Profile: Predicted pKa and Lipophilicity for CNS Drug Design

Key physicochemical properties predicted for this compound provide a basis for comparison against alternative amine building blocks. The predicted pKa is 9.29±0.30 and the predicted LogP is 3.03 . These values are significant for CNS drug discovery. A pKa around 9.29 suggests it is predominantly protonated at physiological pH, which can influence solubility and permeability. The LogP of 3.03 indicates a favorable balance of lipophilicity for crossing the blood-brain barrier, which is crucial for CNS-targeted therapeutics .

Physicochemical Properties pKa LogP CNS Drug Design

Recommended Applications for (R)-Cyclopropyl(naphthalen-1-yl)methanamine Based on Quantitative Differentiation


Synthesis of Potent and Selective Serotonin Reuptake Inhibitors (SSRIs)

This compound serves as a critical chiral building block for the synthesis of conformationally restricted homotryptamines, a class of potent SSRIs. Its specific (R)-stereochemistry and the cyclopropylmethylamino side chain are essential for achieving high binding affinity to the human serotonin transporter (hSERT), as demonstrated in the development of compounds like (1S,2S)-2c .

Enantioselective Synthesis of CNS-Targeted Drug Candidates

Given its predicted pKa (9.29) and LogP (3.03), this chiral amine is a valuable intermediate for constructing CNS-active molecules . Its physicochemical profile is conducive to crossing the blood-brain barrier, making it ideal for programs targeting neurological and psychiatric disorders where enantiomeric purity is paramount.

Structure-Activity Relationship (SAR) Studies on Amine Pharmacophores

The compound's well-defined chiral center and constrained cyclopropyl group make it an excellent tool for SAR investigations. Researchers can use it to systematically explore how modifications around the amine and naphthyl core affect biological activity, selectivity, and pharmacokinetic properties, using the data from the hSERT binding studies as a baseline for comparison .

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